Ethyl 4-chloro-3,3-diethoxybutanoate
Description
Properties
CAS No. |
65840-81-5 |
|---|---|
Molecular Formula |
C10H19ClO4 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
ethyl 4-chloro-3,3-diethoxybutanoate |
InChI |
InChI=1S/C10H19ClO4/c1-4-13-9(12)7-10(8-11,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI Key |
KWETZSXEFVGRHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCl)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
This compound is typically prepared via the formation of a ketal ester intermediate, followed by acid-catalyzed conversion to the desired compound. The process often begins with the reaction of ethyl 2-cyanoacetate or related precursors with halo-substituted acetaldehyde diethyl acetal derivatives, followed by acid treatment to form the chloro-substituted ketal ester.
Acid-Catalyzed Conversion of Ketal Ester
A key step in the preparation involves treating the crude ketal ester with catalytic amounts of sulfonic acids such as methanesulfonic acid or p-toluenesulfonic acid. The reaction is conducted under reduced pressure and elevated temperatures, typically between 70 and 150 °C, with a preferred range of 100 to 130 °C. This step facilitates the removal of alcohol by-products (ethanol or methanol) and converts the ketal ester into this compound.
Work-Up and Purification
After the acid-catalyzed reaction, the organic phase is washed sequentially with aqueous solutions to remove residual acids and salts:
- Wash with 16% aqueous HCl for 30 minutes
- Wash with 10% saline solution for 10 minutes
- Wash with 10% aqueous NaOH for 75 minutes
- Final wash with 10% saline solution for 10 minutes
The organic solvent (commonly toluene) is then evaporated, and the residue is distilled under reduced pressure (around 20 mbar) at 95 to 97 °C to isolate pure this compound.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Parameter | Range / Value | Notes |
|---|---|---|
| Acid catalyst type | Methanesulfonic acid, p-toluenesulfonic acid | Catalytic amounts (0.4 to 1 mol%) |
| Reaction temperature | 70 – 150 °C (preferably 100 – 130 °C) | Higher temperatures improve conversion |
| Reaction pressure | 75 – 100 mbar | Reduced pressure to facilitate distillation |
| Reaction time | Typically several hours (varies) | Dependent on scale and batch |
| Washing sequence | HCl (16%), saline (10%), NaOH (10%), saline (10%) | Ensures removal of impurities |
| Final distillation temperature | 95 – 97 °C | Under 20 mbar pressure |
| Yield | Not explicitly stated for this step, but >80% yields reported in related steps | High purity product achievable |
Coupling Reactions for Precursor Synthesis
In related synthetic schemes, ethyl 2-cyano-4,4-diethoxybutanoate is prepared by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane. This step is crucial as it forms the diethoxy ketal moiety necessary for subsequent transformations. The molar ratio of ethyl 2-cyanoacetate to 2-bromo-1,1-diethoxyethane is typically between 1.5:1 and 10:1, preferably 2:1 to 5:1, to optimize yield and minimize by-products.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Coupling reaction | Ethyl 2-cyanoacetate + 2-bromo-1,1-diethoxyethane | Formation of ethyl 2-cyano-4,4-diethoxybutanoate |
| 2. Acid-catalyzed conversion | Methanesulfonic acid (0.4-1 mol%), 125-130 °C, 75-100 mbar | Conversion to this compound |
| 3. Washing | Sequential aqueous washes (HCl, saline, NaOH, saline) | Removal of impurities |
| 4. Distillation | 95-97 °C at 20 mbar | Isolation of pure this compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3,3-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The diethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutanoate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 4-chloro-3-hydroxybutanoate.
Reduction: Ethyl 4-chloro-3-hydroxybutanoate.
Scientific Research Applications
Ethyl 4-chloro-3,3-diethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs and statins.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3,3-diethoxybutanoate involves its conversion into active intermediates through various chemical reactions. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, ethyl 4-chloro-3-hydroxybutanoate, can inhibit certain enzymes involved in cholesterol biosynthesis .
Comparison with Similar Compounds
This compound vs. Ethyl 4-chloro-3-oxobutanoate
- The diethoxy groups in this compound provide steric and electronic stabilization compared to the ketone in Ethyl 4-chloro-3-oxobutanoate. This makes the former more stable under acidic or oxidative conditions, ideal for multi-step syntheses requiring temporary protection of carbonyl groups .
- The ketone in Ethyl 4-chloro-3-oxobutanoate enhances electrophilicity, facilitating condensations (e.g., Claisen or Aldol reactions) .
This compound vs. Ethyl 4-chloro-3-ethoxy-2-butenoate
- The α,β-unsaturated ester in Ethyl 4-chloro-3-ethoxy-2-butenoate enables conjugate additions, whereas the saturated backbone of this compound favors substitution reactions .
This compound vs. Ethyl 4-bromo-3-ethoxy-2-butenoate
- Bromine’s superior leaving-group ability in Ethyl 4-bromo-3-ethoxy-2-butenoate enhances its reactivity in SN2 reactions compared to the chloro analog .
Physicochemical Properties
- Polarity: Ethyl 4-chloro-3-hydroxybutanoate’s hydroxyl group increases polarity, improving water solubility relative to the hydrophobic diethoxy groups in this compound .
Biological Activity
Ethyl 4-chloro-3,3-diethoxybutanoate is a compound of significant interest in both organic synthesis and biological research. Its unique structure, featuring a chloro group and diethoxy moieties, allows it to engage in various chemical reactions that can lead to biologically active derivatives. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 238.71 g/mol. It is characterized by the presence of a chloro group which enhances its reactivity compared to similar esters.
The biological activity of this compound primarily stems from its ability to form reactive intermediates through various chemical transformations:
- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives that may exhibit enhanced biological properties.
- Hydrolysis : Under acidic or basic conditions, the diethoxy groups can be hydrolyzed to yield corresponding carboxylic acids, which may have distinct biological activities.
- Reduction : The compound can be reduced to produce ethyl 4-chloro-3-hydroxybutanoate, a derivative known for its role as an intermediate in the synthesis of statins, which are crucial for cholesterol management in clinical settings .
Biological Applications
This compound has been utilized in various scientific fields:
- Enzyme-Catalyzed Reactions : It serves as a substrate in studies examining enzyme kinetics and metabolic pathways. For instance, it has been used to investigate aldehyde reductase activity in yeast, demonstrating its potential as a chiral building block for organic synthesis .
- Pharmaceuticals : The compound is involved in the synthesis of chiral drugs and statins, which are essential for lowering cholesterol levels and managing cardiovascular diseases .
- Agrochemicals : Its derivatives are explored for use in developing new agrochemical products due to their potential biological activity against pests and diseases.
Case Studies
- Synthesis of Statins : Ethyl 4-chloro-3-hydroxybutanoate has been highlighted as an important intermediate in the synthesis of atorvastatin, a widely prescribed cholesterol-lowering medication. The conversion processes involve selective reduction and substitution reactions that enhance the compound's efficacy .
- Aldehyde Reductase Studies : Research conducted on Sporobolomyces salmonicolor demonstrated that aldehyde reductase (ARI) catalyzes the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (R)-4-chloro-3-hydroxybutanoate. This study emphasized the compound's role as a chiral precursor in pharmaceutical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Ethyl 4-chloroacetoacetate | Structure | Intermediate in various organic syntheses |
| Ethyl 4-chloro-3-hydroxybutanoate | Structure | Statin synthesis; cholesterol management |
| Ethyl 3,3-diethoxybutanoate | Structure | Less reactive; lacks chloro group |
Q & A
Q. Advanced Considerations
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity but may require longer reflux times (4+ hours) .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd(0)) can enhance regioselectivity but require inert atmospheres and degassed solvents .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Alkylation | Ethyl bromide, 150°C, 30 hrs | ~60% | Competing side reactions at high temps |
| Chlorination | NBS, CCl₄, reflux | ~45% | Handling hygroscopic intermediates |
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Basic Characterization
Standard techniques include:
Q. Advanced Contradiction Analysis
- X-ray Crystallography : Resolve ambiguous NMR signals by determining bond lengths (e.g., C–Cl: ~1.76 Å) and dihedral angles (e.g., ethoxy groups at ~59.8°) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) to rule out isobaric interferences .
Case Study : In a structurally similar compound, disordered ethyl groups (occupancy factors 0.71/0.29) led to ambiguous NMR signals, resolved via single-crystal X-ray refinement .
What strategies improve stereochemical purity in this compound synthesis?
Q. Basic Approach
Q. Advanced Methodologies
- Enzymatic Reduction : Stereoselective enzymes (e.g., carbonyl reductases) reduce keto intermediates (e.g., 4-chloro-3-oxobutanoate) with >90% enantiomeric excess (ee) under mild conditions (25–37°C) .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases to convert undesired enantiomers in situ .
Table 2 : Enzymatic vs. Chemical Reduction
| Parameter | Enzymatic | Chemical (NaBH₄) |
|---|---|---|
| ee (%) | >90 | <50 |
| Reaction Time | 24–48 hrs | 1–2 hrs |
| Byproducts | Minimal | Requires purification |
Which analytical techniques are critical for confirming structural integrity?
Q. Basic Techniques
Q. Advanced Tools
- Single-Crystal X-ray Diffraction : Resolve molecular packing (e.g., C–H···O interactions) and disorder (e.g., ethyl group occupancy 0.51/0.49) .
- DFT Calculations : Compare experimental bond angles (e.g., C–C–Cl: ~110°) with computational models to validate geometry .
How do solvent and temperature affect the stability of this compound?
Q. Basic Stability Profile
Q. Advanced Degradation Studies
- Kinetic Analysis : Monitor degradation via HPLC under accelerated conditions (40–60°C). Activation energy (Eₐ) calculations reveal susceptibility to nucleophilic attack at the chloro position .
- pH Effects : Stability decreases in basic media (pH >9) due to ester hydrolysis; acidic conditions (pH <3) promote chloride displacement .
Table 3 : Degradation Half-Lives (25°C)
| Condition | Half-Life |
|---|---|
| pH 7 (H₂O) | 30 days |
| pH 9 (NaOH) | 4 days |
| 60°C (dry) | 14 days |
What computational methods aid in predicting the reactivity of this compound?
Q. Basic Modeling
Q. Advanced Applications
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to identify reactive sites. For example, the chloro group’s σ* orbital is susceptible to nucleophilic attack .
- QSPR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with reaction rates for optimized synthetic planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
